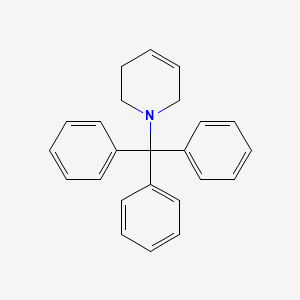
4-(chloromethyl)-1-propylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(chloromethyl)-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a chloromethyl group at the 4-position and a propyl group at the 1-position makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-propylimidazole typically involves the chloromethylation of 1-propyl-1H-imidazole. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-(chloromethyl)-1-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of new imidazole derivatives with different functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 1-propyl-1H-imidazole.
科学的研究の応用
4-(chloromethyl)-1-propylimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-(chloromethyl)-1-propylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propyl group may influence the compound’s lipophilicity and ability to cross cell membranes.
類似化合物との比較
Similar Compounds
4-(chloromethyl)-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group.
4-(bromomethyl)-1-propyl-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(chloromethyl)-1-propylimidazole is unique due to the specific combination of the chloromethyl and propyl groups. This combination can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC名 |
4-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 |
InChIキー |
SNRUTROXNFWMQO-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(N=C1)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(propan-2-yloxy)phenyl]-1H-imidazole](/img/structure/B8642570.png)
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)

![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)









